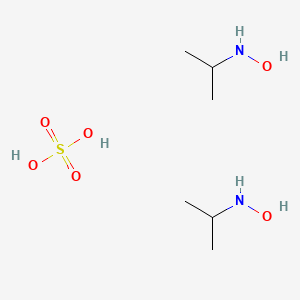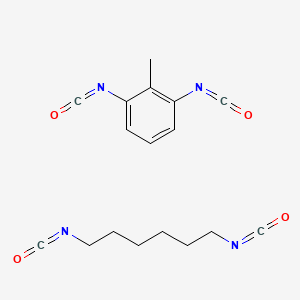
1,6-Diisocyanatohexane;1,3-diisocyanato-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Diisocyanatohexane; 1,3-Diisocyanato-2-Methylbenzene is a chemical compound with significant industrial and scientific applications. This compound is a combination of two isocyanates: 1,6-diisocyanatohexane and 1,3-diisocyanato-2-methylbenzene. Isocyanates are highly reactive and versatile, making them valuable in various chemical processes.
Synthetic Routes and Reaction Conditions:
1,6-Diisocyanatohexane: This compound is typically synthesized through the phosgenation of hexamethylene diamine. The reaction involves treating hexamethylene diamine with phosgene (COCl₂) under controlled conditions to produce 1,6-diisocyanatohexane.
1,3-Diisocyanato-2-Methylbenzene: This compound, also known as 2,6-toluene diisocyanate (TDI), is produced by the nitration of toluene to form dinitrotoluene, followed by catalytic hydrogenation to produce 2,4-diaminotoluene. The diamine is then phosgenated to yield 1,3-diisocyanato-2-methylbenzene.
Industrial Production Methods: The industrial production of these isocyanates involves large-scale chemical reactors and stringent safety measures due to the highly reactive nature of isocyanates. The processes are optimized to maximize yield and minimize by-products.
Types of Reactions:
Polymerization: Both isocyanates readily react with polyols to form polyurethanes, which are used in foams, coatings, and adhesives.
Addition Reactions: Isocyanates can react with amines to form ureas, which are used in various applications, including agriculture and pharmaceuticals.
Substitution Reactions: Isocyanates can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Polyols: Used in the production of polyurethanes.
Amines: Used in the formation of ureas.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Polyurethanes: Used in flexible and rigid foams, coatings, and adhesives.
Ureas: Used in agriculture as herbicides and in pharmaceuticals.
科学研究应用
Chemistry: Isocyanates are used in the synthesis of various polymers and coatings.
Biology: Isocyanates are used in the study of protein interactions and enzyme inhibition.
Medicine: Isocyanates are used in the development of drug delivery systems and medical devices.
Industry: Isocyanates are used in the production of polyurethane products, which are essential in various industries, including automotive, construction, and textiles.
作用机制
The mechanism by which 1,6-Diisocyanatohexane; 1,3-Diisocyanato-2-Methylbenzene exerts its effects involves the reactivity of the isocyanate group. The isocyanate group reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages, respectively. These reactions are crucial in the formation of polyurethanes and other polymers.
Molecular Targets and Pathways Involved:
Polyurethane Formation: The isocyanate group reacts with polyols to form polyurethane chains.
Urea Formation: The isocyanate group reacts with amines to form urea linkages.
相似化合物的比较
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid polyurethane foams.
Toluene Diisocyanate (TDI): Used in the production of flexible polyurethane foams.
属性
CAS 编号 |
63368-95-6 |
|---|---|
分子式 |
C17H18N4O4 |
分子量 |
342.35 g/mol |
IUPAC 名称 |
1,6-diisocyanatohexane;1,3-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
InChI 键 |
ZOJLMJDYCXVMRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
相关CAS编号 |
63368-95-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



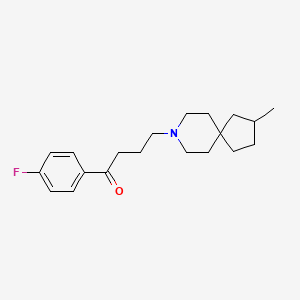
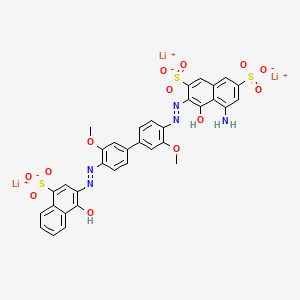
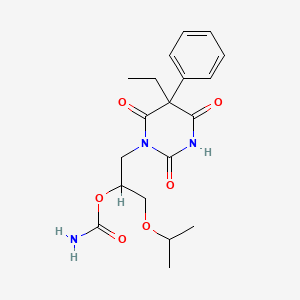
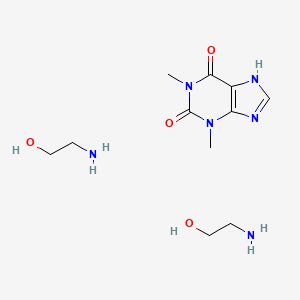
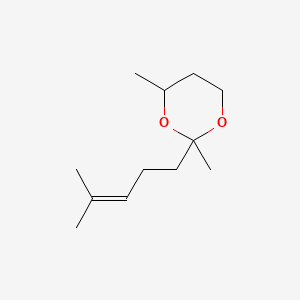

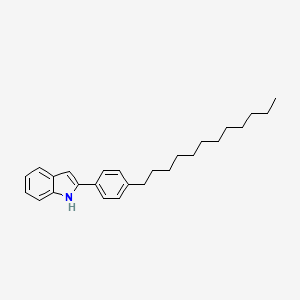
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
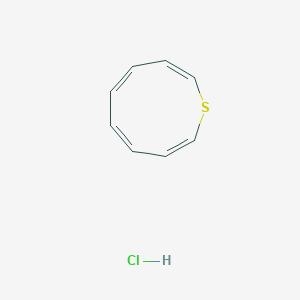
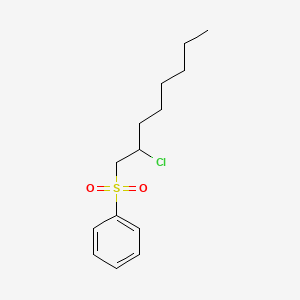

![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
